molecular formula C8H5BrN2O B12360629 6-bromo-4aH-quinoxalin-2-one

6-bromo-4aH-quinoxalin-2-one

Cat. No.: B12360629
M. Wt: 225.04 g/mol
InChI Key: GBYNGIPHXGRERS-UHFFFAOYSA-N
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Description

6-bromo-4aH-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxalinone family Quinoxalinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4aH-quinoxalin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of Ru(phen)3Cl2 as a photocatalyst and Na2CO3 under an argon atmosphere . Another method includes the sequential nitrosation and cyclization reaction of N-arylcyanoacetamides with tert-butyl nitrate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4aH-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxalin-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroquinoxalinones.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoxalinone derivatives with different functional groups, which can exhibit unique biological and chemical properties.

Scientific Research Applications

6-bromo-4aH-quinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, quinoxalinone derivatives have been shown to inhibit enzymes such as aldose reductase and HIV-1 reverse transcriptase . The bromine atom at the 6th position may enhance the compound’s binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2-one: The parent compound without the bromine substitution.

    6-chloro-4aH-quinoxalin-2-one: A similar compound with a chlorine atom instead of bromine.

    4aH-quinoxalin-2-one: The core structure without any halogen substitution.

Uniqueness

6-bromo-4aH-quinoxalin-2-one is unique due to the presence of the bromine atom at the 6th position, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s potential as a therapeutic agent and its utility in various chemical reactions.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromo-4aH-quinoxalin-2-one

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4,7H

InChI Key

GBYNGIPHXGRERS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C=NC2C=C1Br

Origin of Product

United States

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